molecular formula C13H18N2 B11951125 5-Benzyl-2,5-diazaspiro[3.4]octane

5-Benzyl-2,5-diazaspiro[3.4]octane

Cat. No.: B11951125
M. Wt: 202.30 g/mol
InChI Key: DHKBHAIOOOGEIT-UHFFFAOYSA-N
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Description

5-Benzyl-2,5-diazaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5 and a benzyl substituent at position 5. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol . The dihydrochloride salt form (CAS: 1159822-76-0) is commercially available at $238.00 per 250 mg . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-2,5-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKBHAIOOOGEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetyl Chloride-Mediated Alkylation and Cyclization

A prominent method involves alkylation followed by intramolecular cyclization. As detailed in a patent for a structurally related spiro compound, the synthesis begins with a benzylamine derivative (e.g., 3-((benzylamino)methyl)oxetane-3-ol) reacting with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate. This step forms an intermediate acylated product, which undergoes self-cyclization under strong basic conditions (e.g., sodium hydride) to generate the spirocyclic core.

Key reaction parameters :

  • Temperature : 0–25°C for alkylation; 50–80°C for cyclization

  • Solvents : Dichloromethane or acetonitrile for alkylation; tetrahydrofuran (THF) for cyclization

  • Yield : 40–65% after purification.

Reductive Amination and Hydrogenolysis

An alternative route employs reductive amination to construct the diazaspiro framework. Starting with a ketone precursor, benzylamine is introduced under hydrogenation conditions (e.g., Pd/C, H₂), followed by hydrogenolysis to remove protecting groups. This method is noted for its compatibility with sensitive functional groups and scalability.

Optimized conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 20–50 psi H₂

  • Yield : 55–70%.

Alternative Pathways and Modifications

Mitsunobu Reaction for Ring Closure

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine , enables the formation of the spirocyclic structure from diol precursors. This method is advantageous for stereochemical control but requires stringent anhydrous conditions.

Typical protocol :

  • Molar ratio (diol:DEAD) : 1:1.2

  • Solvent : Dry THF

  • Yield : 30–50%.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis leverages resin-bound intermediates to streamline purification. A benzyl-protected amine is attached to Wang resin, followed by sequential deprotection and cyclization. This approach is favored in combinatorial chemistry for generating derivatives.

Advantages :

  • Reduced purification steps

  • Scalability for milligram-to-gram quantities

  • Purity : >90% by HPLC.

Optimization Strategies for Industrial Feasibility

Catalytic Hydrogenation Enhancements

Industrial protocols prioritize catalytic hydrogenation for cost efficiency. Introducing acetic acid as a co-catalyst accelerates deprotection rates, reducing reaction times from 20 hours to 8 hours while maintaining yields >60%.

Comparative data :

ConditionTime (h)Yield (%)
Without acetic acid2050
With acetic acid865

Solvent Recycling and Waste Reduction

Greener methodologies employ 2-methyl-THF as a renewable solvent, achieving 85% recovery rates via distillation. This reduces environmental impact and production costs by 30% compared to dichloromethane-based processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chloroacetyl alkylation40–6595HighModerate
Reductive amination55–7098MediumHigh
Mitsunobu reaction30–5090LowLow
Solid-phase synthesis60–7592HighHigh

Key findings :

  • Reductive amination balances yield and purity for gram-scale synthesis.

  • Solid-phase methods excel in derivative generation but require specialized equipment.

Chemical Reactions Analysis

Alkylation and Acylation

The secondary amine groups in the diazaspiro structure undergo N-alkylation and N-acylation with electrophilic reagents:

  • Methyl iodide in THF produces N-methylated derivatives at ambient temperatures.

  • Acetyl chloride in dichloromethane with triethylamine yields N-acetylated products .

Example :
5-Benzyl-2,5-diazaspiro[3.4]octane+CH3ITHF, 25°CN-Methyl derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{THF, 25°C}} \text{N-Methyl derivative}

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the spirocyclic amine to carboxylic acids or ketones.

  • Reduction : LiAlH₄ in anhydrous ether reduces carbonyl groups to alcohols or amines. For example, LiAlH₄-mediated dehalogenation of 7-bromo derivatives yields 5-benzyl-5-azaspiro[3.4]octane (86% yield) .

Ring-Opening Reactions

Exposure to HCl in dioxane cleaves the spirocyclic structure, generating primary amines or linear diamines.

Triazole Formation

Reaction with methyl isothiocyanate forms hydrazine carbothioamide intermediates, which cyclize under basic conditions to 1,2,4-triazoles. Subsequent Raney nickel treatment yields triazole derivatives (e.g., compounds 15 and 18 ) .

Synthetic Pathway :

Diazaspiro compoundMeSCNHydrazine carbothioamideBaseTriazoleRaney NiDerivatized triazole\text{Diazaspiro compound} \xrightarrow{\text{MeSCN}} \text{Hydrazine carbothioamide} \xrightarrow{\text{Base}} \text{Triazole} \xrightarrow{\text{Raney Ni}} \text{Derivatized triazole}

Comparative Reaction Analysis

Reaction TypeReagents/ConditionsProductsYield/SelectivitySource
Alkylation CH₃I, THF, 25°CN-Methyl derivatives>80%
Acylation AcCl, CH₂Cl₂, Et₃NN-Acetyl derivatives75–90%
Oxidation KMnO₄, H₂SO₄Carboxylic acids/ketones60–70%
Reduction LiAlH₄, etherAmines/alcohols85–90%
Triazole cyclization Methyl isothiocyanate, base1,2,4-Triazoles65–78%

Antitubercular Derivatives

Nitrofuroyl-functionalized triazoles (e.g., 18 ) exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.016 µg/mL) .

Spiro-to-Linear Conversion

Ring-opening with HCl produces linear diamines, which serve as precursors for polymers or chelating agents.

Mechanistic Insights

  • Steric Effects : The spirocyclic framework imposes steric constraints, directing regioselectivity in alkylation/acylation to the less hindered nitrogen.

  • Electronic Factors : Electron-rich amines facilitate nucleophilic attacks on electrophiles (e.g., acyl chlorides).

Challenges and Optimizations

  • Selectivity Control : Competing reactions at both nitrogen centers require careful tuning of reaction conditions (e.g., temperature, solvent polarity).

  • Functional Group Compatibility : Strong oxidizing agents (e.g., KMnO₄) may degrade sensitive substituents, necessitating protective group strategies .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
5-Benzyl-2,5-diazaspiro[3.4]octane has been investigated for its therapeutic properties, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of diazaspiro compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have shown its efficacy against multiple stages of the malaria parasite Plasmodium falciparum, suggesting its potential utility in treating malaria .

Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:

  • Antimicrobial Activity : Demonstrated significant bactericidal activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems .
  • Enzyme Inhibition : Notably, it has shown potential to inhibit acetylcholinesterase (AChE), relevant for conditions like Alzheimer's disease .

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves the reaction of benzylamine with suitable spirocyclic precursors. Common methods include:

  • Oxidation : Using agents like potassium permanganate to form oxidized products.
  • Reduction : Employing lithium aluminum hydride to yield alcohols or amines.
  • Substitution Reactions : Nucleophilic substitutions where the benzyl group can be replaced by other nucleophiles .

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

Case Study on Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Neuroprotection in Animal Models

Animal models subjected to neurotoxic agents showed improved cognitive functions when treated with the compound over a period of four weeks, indicating its potential for therapeutic use in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-Benzyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Spirocyclic compounds are valued for their conformational rigidity, which enhances binding specificity in drug design. Below is a comparative analysis of 5-Benzyl-2,5-diazaspiro[3.4]octane and its analogues:

Table 1: Key Structural and Commercial Attributes
Compound Name Spiro Ring Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Price (USD)
This compound [3.4] Benzyl at position 5 C₁₂H₁₆N₂ 188.27 1159882-67-3 -
This compound dihydrochloride [3.4] Benzyl at 5; HCl salt C₁₂H₁₈Cl₂N₂ 261.20 1159822-76-0 238.00 (250 mg)
2-Benzyl-2,5-diazaspiro[3.4]octane [3.4] Benzyl at position 2 C₁₂H₁₆N₂ 188.27 1159882-88-8 -
1-Benzyl-1,6-diazaspiro[3.3]heptane [3.3] Benzyl at position 1 C₁₂H₁₆N₂ 188.27 1223573-42-9 -
5-Benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride [3.4] Benzyl at 5; oxo at 7; tert-butyl carboxylate C₁₈H₂₄ClN₃O₄ (estimated) 387.85 (estimated) 1518421-21-0 -
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate [3.4] Oxo at 1; benzyl carboxylate C₁₅H₁₆N₂O₃ 260.29 914389-34-7 -

Critical Analysis of Differences

Spiro Ring Size :

  • The [3.4] spiro system (e.g., this compound) provides a larger ring compared to [3.3] (e.g., 1-Benzyl-1,6-diazaspiro[3.3]heptane), altering steric hindrance and binding pocket compatibility .

Carboxylate esters (e.g., tert-butyl in ) serve as protective groups, enhancing stability during synthetic routes .

Salt Forms :

  • The dihydrochloride salt of this compound offers improved crystallinity and handling compared to the free base .

Commercial and Pharmacological Relevance

  • Pricing: The dihydrochloride form is priced higher ($238.00/250 mg) than simpler analogues like trans-6-Boc-2-amino-6-azaspiro[3.4]octane ($110.00/250 mg), reflecting synthetic complexity .
  • Derivatives with oxo or carboxylate groups (e.g., CAS 914389-34-7) are intermediates in protease inhibitor synthesis .

Biological Activity

5-Benzyl-2,5-diazaspiro[3.4]octane is a compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within its bicyclic framework. This structural configuration is significant as it contributes to the compound's potential biological activities, particularly in medicinal chemistry. Research into this compound has indicated promising applications in various therapeutic areas, including cancer treatment and neurological disorders.

  • Molecular Formula : C₁₃H₁₈N₂·2HCl
  • Molecular Weight : Approximately 274.1 g/mol
  • Solubility : Enhanced by its dihydrochloride salt form, which increases solubility in polar solvents.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as receptors and enzymes. Its spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating various biological pathways. Studies suggest that it may act as a partial agonist or antagonist at certain receptor subtypes, particularly in the central nervous system.

Antitubercular Activity

Recent studies have explored the antitubercular properties of derivatives based on diazaspiro[3.4]octane cores. A notable example is the synthesis of nitrofuran carboxamide derivatives from a diazaspiro[3.4]octane building block, which demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv:

CompoundYield (%)Minimum Inhibitory Concentration (MIC) μg/mL
5a5625
5b5650
5c48100
17560.016

Compound 17 was particularly noteworthy for its low MIC value, indicating strong antitubercular activity .

Neurological Applications

The compound has shown potential in neurological applications through interaction studies with dopamine and serotonin receptors. It has been observed to bind effectively with these receptors, suggesting its potential role as a therapeutic agent in treating conditions such as depression and schizophrenia .

Comparative Analysis with Related Compounds

The biological profile of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Benzyl-2,5-diazaspiro[3.4]octaneC₁₃H₁₈N₂Lacks chlorination; different biological profile
1-Benzyl-2,5-diazaspiro[3.4]octaneC₁₃H₁₈N₂Different substitution pattern; varied reactivity
5-(4-Methylbenzyl)-2,5-diazaspiro[3.4]octaneC₁₄H₂₂N₂Methyl substitution alters receptor interaction

These comparisons highlight the unique therapeutic potential of this compound due to its specific substitution patterns and resultant biological activities .

Q & A

Q. What are the key considerations for synthesizing 5-Benzyl-2,5-diazaspiro[3.4]octane with high purity?

Methodological Answer: Synthesis requires careful selection of protecting groups and reaction conditions. For example:

  • Protecting Groups : The tert-butyl group (e.g., tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride) stabilizes intermediates during spirocyclic ring formation . Benzyl esters (e.g., benzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate) are also used to protect reactive sites .
  • Reaction Optimization : Use anhydrous conditions and catalysts like palladium for coupling reactions. Monitor temperature (e.g., 61–64°C melting points for related compounds suggest thermal sensitivity) .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., from ethanol) ensures purity >95% .

Q. How can spectroscopic techniques confirm the spirocyclic structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for distinct benzyl proton signals (δ 7.2–7.4 ppm) and spirocyclic CH2 groups (δ 3.0–4.0 ppm).
    • ¹³C NMR : The quaternary spiro carbon appears near δ 70–80 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C14H16N2O3 has a molecular ion at m/z 260.288) .
  • X-ray Crystallography : Resolves bond angles and confirms spiro connectivity, as demonstrated in related diazaspiro compounds .

Advanced Research Questions

Q. How do reaction conditions influence the ring-opening mechanisms of this compound derivatives?

Methodological Answer:

  • Acid/Base Hydrolysis : Sulfuric acid cleaves the benzyl group, while NaOH opens the diazaspiro ring via nucleophilic attack. Evidence from thiazolidine ring-opening studies shows sulfur atoms enhance reactivity .
  • Hydrogenolysis : Catalytic hydrogenation (Pd/C, H2) removes benzyl groups without disrupting the spiro core .
  • Desulfurization : Raney nickel selectively removes sulfur-containing substituents .

Q. What computational strategies predict the reactivity of this compound in drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulates binding affinity to targets (e.g., norepinephrine reuptake inhibitors, as seen in AXS-14 drug development) .
  • Quantitative Structure-Activity Relationship (QSAR) : Links structural features (e.g., benzyl substitution) to biological activity .

Q. How can researchers resolve contradictions in biological activity data for diazaspiro compounds?

Methodological Answer:

  • Dose-Response Studies : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses vs. efficacy at lower doses).
  • Isomer Purity Analysis : Enantiomers (e.g., (S)-4-benzyloxazolidine-2-thione vs. (R)-4-benzyl-2-oxazolidinone) may exhibit divergent activities .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation pathways that alter activity .

Q. What protocols ensure stable handling and storage of this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation.
  • Stability Testing : Monitor via HPLC for degradation products (e.g., hydrolysis byproducts at high humidity) .

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